molecular formula C14H24BrNO3SSi B1521834 4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide CAS No. 850429-52-6

4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide

Cat. No. B1521834
M. Wt: 394.4 g/mol
InChI Key: MDGPCUSYXKGALX-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide is a chemical compound with the CAS Number: 850429-52-6 . It has a molecular weight of 394.4 and its IUPAC name is 4-bromo-N-[2-[(tert-butyl(dimethyl)silyl]oxy]ethyl]benzenesulfonamide .


Molecular Structure Analysis

The molecular formula of this compound is C14H24BrNO3SSi . The structure includes a benzene ring substituted with a bromo group and a sulphonamide group. The sulphonamide is further substituted with an ethyl group, which is attached to a tert-butyldimethylsilyloxy group .


Physical And Chemical Properties Analysis

This compound has a melting point range of 32-36°C . It’s a solid at room temperature and should be stored in an inert atmosphere . The compound’s density is 1.256g/cm³ .

Scientific Research Applications

Kinetics and Mechanism Studies

Sulphonamide compounds, including N-Bromo-arylsulphonamides, have been used to study the kinetics and mechanisms of oxidation reactions. For instance, the oxidative strengths of different N-Bromo-arylsulphonamides were investigated to understand their impact on the kinetics of oxidation of D-fructose and D-glucose in an aqueous alkaline medium. Such studies highlight the utility of sulphonamides in examining the details of chemical reactions, potentially including those involving 4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide (Usha & Gowda, 2006).

Synthesis and Characterization of Functional Materials

Sulphonamide derivatives have been explored for their potential in creating flame retardant and antimicrobial surface coatings. A study on the synthesis of a sulphonamide ligand (Schiff base) and its copper metal complex demonstrated their effectiveness as additives in polyurethane varnish, suggesting similar compounds could be synthesized using 4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide for enhanced material properties (El‐Wahab et al., 2020).

Antiviral and Antimicrobial Research

Sulphonamide compounds are also notable in the development of antiviral and antimicrobial agents. Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives, for example, have shown promise against a range of viruses, indicating the potential for 4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide to serve as a precursor in synthesizing compounds with antiviral properties (Selvam et al., 2007).

Anti-inflammatory and Antibiotic Agents

Furthermore, the synthesis of new benzenesulphonamide derivatives has been investigated for their in vivo anti-inflammatory, in vitro antimicrobial, and antioxidant activities. This suggests that 4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide could potentially be modified to create compounds with similar biological activities (Eze et al., 2019).

Safety And Hazards

The compound is labeled with the hazard code Xi, indicating that it’s an irritant . Safety precautions include avoiding ingestion and contact with skin and eyes . In case of contact, rinse thoroughly with plenty of water .

properties

IUPAC Name

4-bromo-N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BrNO3SSi/c1-14(2,3)21(4,5)19-11-10-16-20(17,18)13-8-6-12(15)7-9-13/h6-9,16H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGPCUSYXKGALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCNS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrNO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657336
Record name 4-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide

CAS RN

850429-52-6
Record name 4-Bromo-N-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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